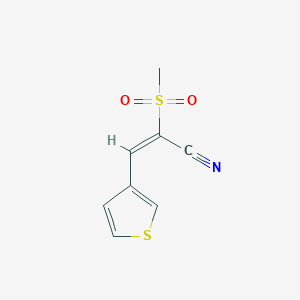
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is an organic compound that features a thiophene ring substituted with a methylsulfonyl group and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile typically involves the reaction of thiophene derivatives with appropriate sulfonyl and nitrile reagents. One common method includes the sulfonylation of thiophene followed by the introduction of the acrylonitrile group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group acts as an electron-withdrawing group, influencing the reactivity of the thiophene ring and the acrylonitrile moiety. This interaction can affect various biochemical pathways and molecular targets, depending on the specific application.
類似化合物との比較
Similar Compounds
- 2-(Ethylsulfonyl)-3-(thiophen-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(furan-3-yl)acrylonitrile
- 2-(Methylsulfonyl)-3-(pyridin-3-yl)acrylonitrile
Uniqueness
2-(Methylsulfonyl)-3-(thiophen-3-yl)acrylonitrile is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity
特性
分子式 |
C8H7NO2S2 |
|---|---|
分子量 |
213.3 g/mol |
IUPAC名 |
(E)-2-methylsulfonyl-3-thiophen-3-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H7NO2S2/c1-13(10,11)8(5-9)4-7-2-3-12-6-7/h2-4,6H,1H3/b8-4+ |
InChIキー |
SIXOBLQYLIKFRB-XBXARRHUSA-N |
異性体SMILES |
CS(=O)(=O)/C(=C/C1=CSC=C1)/C#N |
正規SMILES |
CS(=O)(=O)C(=CC1=CSC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


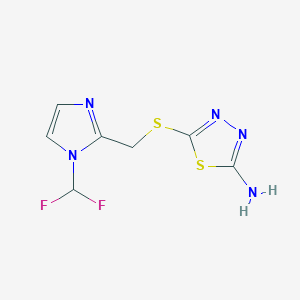
![N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenyl)-5-hydroxy-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14908221.png)

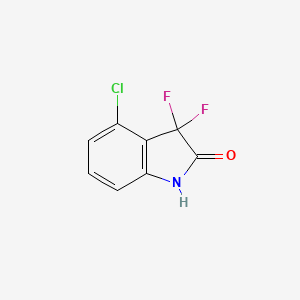
![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
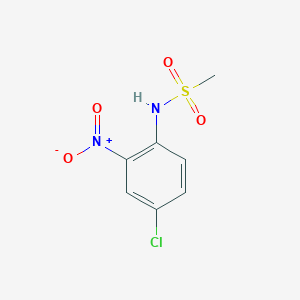
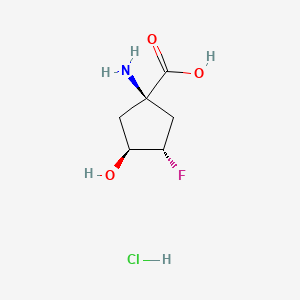
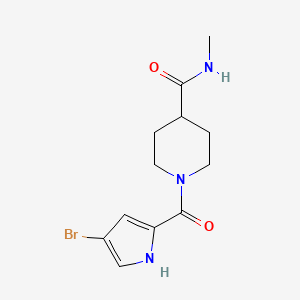
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
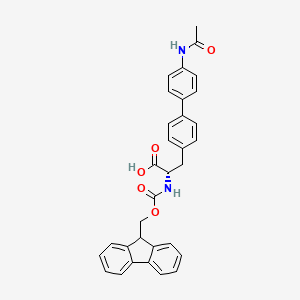

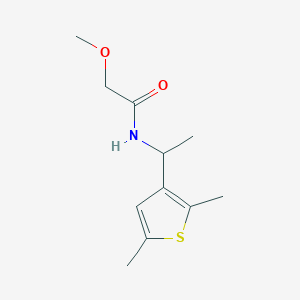
![8-(2H-chromen-3-yl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B14908296.png)
